molecular formula C18H16ClF2NO3 B1192690 FCPR16

FCPR16

Katalognummer: B1192690
Molekulargewicht: 367.78
InChI-Schlüssel: FXJNCIZGQFVQLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FCPR16 is a phosphodiesterase 4 (PDE4) inhibitor with little emetic potential, which blocks MPP+ induced oxidative damage in SH-SY5Y cells and neurons via AMPK-dependent autophagy.

Wissenschaftliche Forschungsanwendungen

Neuroprotection and Parkinson's Disease

FCPR16 has been extensively studied for its neuroprotective properties, particularly in the context of Parkinson's disease (PD). Research indicates that this compound can protect SH-SY5Y neuroblastoma cells from oxidative stress induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin associated with PD.

Mechanism of Action:

  • This compound enhances autophagy through activation of AMP-activated protein kinase (AMPK), which is crucial for cellular homeostasis under stress conditions .
  • It reduces reactive oxygen species (ROS) accumulation and prevents the decline of mitochondrial membrane potential, thereby protecting neuronal cells from apoptosis .

Case Study:
In a study involving SH-SY5Y cells treated with MPP+, this compound demonstrated dose-dependent protective effects, as indicated by reduced lactate dehydrogenase release and improved cell viability. The compound also modulated apoptotic markers, suggesting its role in promoting cell survival under oxidative stress .

Antidepressant-Like Effects

This compound has shown promise as an antidepressant-like agent in animal models subjected to chronic unpredictable mild stress (CUMS).

Key Findings:

  • Behavioral tests indicated that this compound produced antidepressant-like effects, evidenced by improvements in forced swimming tests and sucrose preference tests .
  • The compound was found to enhance levels of brain-derived neurotrophic factor (BDNF) and other signaling proteins associated with mood regulation, while also reducing pro-inflammatory cytokines linked to depression .

Data Summary:

Test TypeResult
Forced Swimming TestSignificant reduction in immobility time
Sucrose Preference TestIncreased preference for sucrose
Pro-inflammatory CytokinesDecreased TNF-α, IL-6; increased IL-10

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies, making it a candidate for treating inflammatory diseases.

Mechanism:

  • This compound inhibits PDE4 activity, leading to increased cAMP levels which modulate inflammatory responses in immune cells .
  • It has been shown to suppress various inflammatory markers and promote an anti-inflammatory cytokine profile .

Potential Applications:
this compound may be beneficial in treating conditions characterized by chronic inflammation such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

Comparative Analysis with Other PDE4 Inhibitors

This compound exhibits superior selectivity for PDE4D over other phosphodiesterases, which may reduce side effects commonly associated with PDE4 inhibitors like vomiting and nausea.

CompoundSelectivity for PDE4DEmetic Potential
This compound1111-foldLow
Rolipram550 nMHigh
RoflumilastVariableModerate

Eigenschaften

Molekularformel

C18H16ClF2NO3

Molekulargewicht

367.78

IUPAC-Name

N-(2-Chlorophenyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

InChI

InChI=1S/C18H16ClF2NO3/c19-13-3-1-2-4-14(13)22-17(23)12-7-8-15(25-18(20)21)16(9-12)24-10-11-5-6-11/h1-4,7-9,11,18H,5-6,10H2,(H,22,23)

InChI-Schlüssel

FXJNCIZGQFVQLF-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1Cl)C2=CC=C(OC(F)F)C(OCC3CC3)=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FCPR16;  FCPR 16;  FCPR-16

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FCPR16
Reactant of Route 2
Reactant of Route 2
FCPR16
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
FCPR16
Reactant of Route 4
Reactant of Route 4
FCPR16
Reactant of Route 5
Reactant of Route 5
FCPR16
Reactant of Route 6
Reactant of Route 6
FCPR16

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.